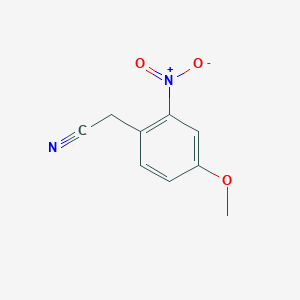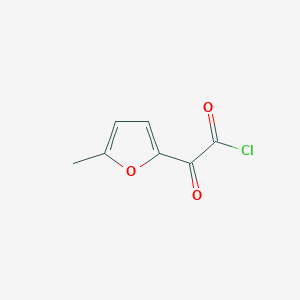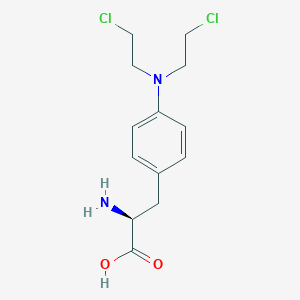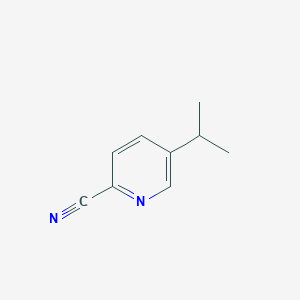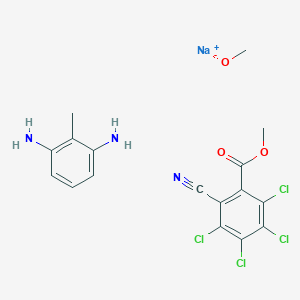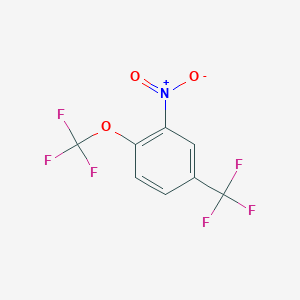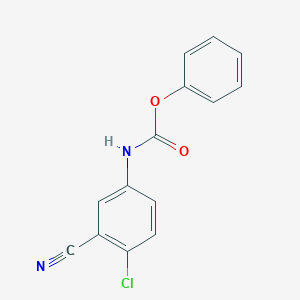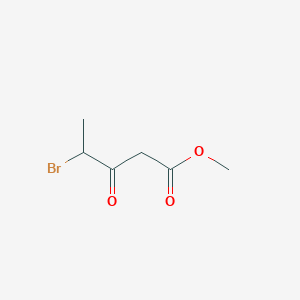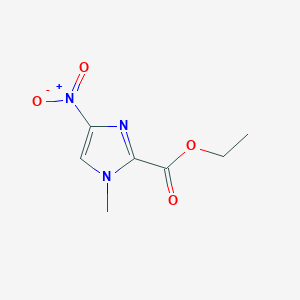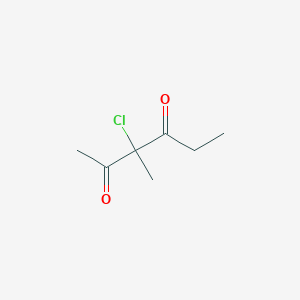
3-Chloro-3-methylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-methylhexane-2,4-dione, also known as chloralose, is a chemical compound that belongs to the class of organochlorine compounds. It is a white crystalline solid that is commonly used as a sedative and hypnotic agent in veterinary medicine. Chloralose is also used in scientific research to study the mechanisms of action of sedatives and anesthetics.
作用機序
The exact mechanism of action of 3-Chloro-3-methylhexane-2,4-dione is not fully understood. It is thought to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in neuronal activity and a state of sedation and hypnosis.
生化学的および生理学的効果
Chloralose has been shown to produce a number of biochemical and physiological effects in animals. It has been shown to decrease heart rate and blood pressure, as well as to induce a state of hypothermia. It has also been shown to affect glucose metabolism and to alter the levels of various hormones in the body.
実験室実験の利点と制限
Chloralose has several advantages as a sedative agent for laboratory experiments. It produces a state of sedation and hypnosis that is reversible and does not cause respiratory depression or cardiovascular instability. It also has a relatively long duration of action, allowing for extended experimental procedures. However, 3-Chloro-3-methylhexane-2,4-dione is not without its limitations. It has been shown to produce seizures and convulsions in some animals, and its effects can be variable depending on the species and strain of animal used.
将来の方向性
There are several future directions for research involving 3-Chloro-3-methylhexane-2,4-dione. One area of interest is the development of new sedative agents that have fewer side effects and are more selective in their actions. Another area of interest is the study of the neural circuits and pathways that regulate sleep and wakefulness, with the goal of developing new treatments for sleep disorders and other neurological conditions. Finally, there is a need for further research into the safety and efficacy of 3-Chloro-3-methylhexane-2,4-dione, particularly in terms of its effects on different animal species and strains.
合成法
Chloralose is synthesized by the reaction of chloral hydrate with acetaldehyde in the presence of sulfuric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Chloro-3-methylhexane-2,4-dione.
科学的研究の応用
Chloralose is widely used in scientific research to study the mechanisms of action of sedatives and anesthetics. It has been shown to produce a state of sedation and hypnosis in animals, making it a useful tool for studying the neural circuits and pathways that regulate sleep and wakefulness.
特性
CAS番号 |
105949-90-4 |
|---|---|
製品名 |
3-Chloro-3-methylhexane-2,4-dione |
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC名 |
3-chloro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
InChIキー |
ITBVGGKWVCHDNY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
正規SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
同義語 |
2,4-Hexanedione, 3-chloro-3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



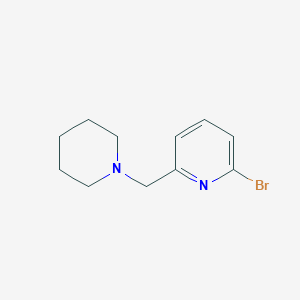
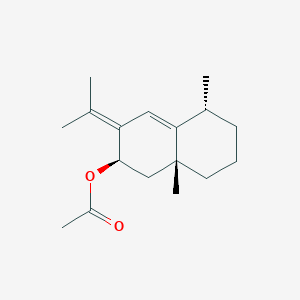
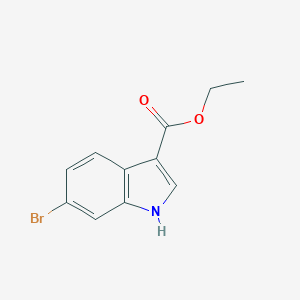
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)

